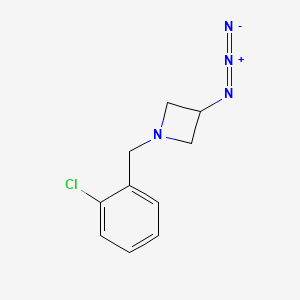

3-Azido-1-(2-chlorobenzyl)azetidine

描述

属性

IUPAC Name |

3-azido-1-[(2-chlorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKVTXGRDGYZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2-chlorobenzyl)azetidine typically involves the reaction of 2-chlorobenzyl chloride with azide ions under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

化学反应分析

Types of Reactions: 3-Azido-1-(2-chlorobenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted azetidines.

科学研究应用

3-Azido-1-(2-chlorobenzyl)azetidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which 3-Azido-1-(2-chlorobenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, is known to participate in click chemistry reactions, which are highly efficient and selective. This property makes the compound valuable in various biological and chemical applications.

相似化合物的比较

Key Observations :

- Chlorine vs. Fluorine : The 2-chlorobenzyl group (in the target compound) shows comparable anti-HIV activity to propyl (11c) but superior to unsubstituted benzyl (11d) . Fluorine at the 2-position (11g) improves inhibition but reduces cell viability, suggesting a trade-off between potency and toxicity.

- Substituent Position : Para-substituted fluorine (11h) marginally enhances activity over ortho-fluorine (11g), indicating steric or electronic influences.

Molecular and Physicochemical Comparisons

The molecular mass and substituent bulk influence solubility and reactivity:

Structural Insights :

Photochemical Behavior

Quantum-chemical studies on azetidine derivatives highlight redox-dependent ring-opening dynamics:

- Oxidation : Lowers the energy barrier for ring opening, favoring the cis-isomer in DNA repair models .

- Reduction : One-electron reduction accelerates ring scission, a trait shared with cyclobutane pyrimidine dimers (CPDs) in UV-damaged DNA .

Comparison with AZT (Azidothymidine) : While both compounds contain azido groups, AZT (a thymidine analog) inhibits HIV reverse transcriptase via chain termination, whereas 3-azido-azetidines likely target viral entry or fusion .

常见问题

Q. What are the primary synthetic routes for 3-Azido-1-(2-chlorobenzyl)azetidine?

The synthesis typically involves visible-light-mediated [2+2] photocycloadditions to form the strained azetidine ring, followed by azidation via nucleophilic substitution with sodium azide (NaN₃). Key steps include:

- Ring formation : Cyclization of amino alcohol precursors under blue LED light (450 nm) to minimize side reactions.

- Azidation : Substitution at the 3-position using NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification : Chromatography or recrystallization to isolate the product (purity >95%).

Q. How does the azido group influence the compound’s reactivity?

The azido (-N₃) group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and other transformations:

- Staudinger reaction : Reacts with triphenylphosphine to form iminophosphorane intermediates.

- Huisgen cycloaddition : Forms triazoles with terminal alkynes (critical for bioconjugation).

- Schmidt reaction : Converts to amines under reducing conditions (e.g., H₂/Pd) .

Methodological note: Monitor reaction progress via FT-IR (azide peak at ~2100 cm⁻¹) .

Q. What analytical techniques confirm its structural integrity?

Q. How stable is the compound under varying conditions?

- Thermal stability : Decomposes at >150°C (TGA data) with exothermic peaks observed via DSC .

- Photostability : Degrades under UV light (λ <300 nm); store in amber vials .

- Hydrolytic stability : Susceptible to ring-opening in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. What reaction mechanisms govern the azido group’s transformations?

- Click chemistry : Cu(I)-catalyzed [3+2] cycloaddition follows a stepwise mechanism involving metallocycle intermediates. Kinetic studies show a rate constant of ~0.5 M⁻¹s⁻¹ at 25°C .

- Reduction pathways : Catalytic hydrogenation (H₂/Pd-C) reduces -N₃ to -NH₂ via a radical intermediate, confirmed by ESR spectroscopy .

- Contradictions : Conflicting reports on regioselectivity in Huisgen reactions; solvent polarity (e.g., DMSO vs. THF) modulates outcomes .

Q. How do substituents on the benzyl group affect structure-activity relationships (SAR)?

Q. What are the decomposition pathways under thermal/photolytic stress?

- Thermolysis : Generates NH₃ and nitrogen radicals (trapped via EPR), leading to ring-opened byproducts (e.g., acrylonitrile derivatives) .

- Photolysis : Forms aziridine intermediates (λmax = 254 nm) followed by rearrangement to imines .

- Mitigation : Add radical scavengers (e.g., BHT) during storage .

Q. What handling protocols are recommended for safe laboratory use?

Q. Methodological Notes for Contradictions

- Conflicting SAR data : Use isosteric replacements (e.g., -CF₃ vs. -Cl) to isolate electronic vs. steric effects .

- Analytical discrepancies : Cross-validate NMR assignments with COSY/HSQC to resolve peak overlaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。